Daclatasvir Impurity B
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Overview
Description
Daclatasvir Impurity B is a chemical compound used primarily as a reference standard in the pharmaceutical industry. It is a byproduct or degradation product of Daclatasvir, a direct-acting antiviral agent used to treat hepatitis C virus (HCV) infections. The chemical name of this compound is Methyl ((S)-1-((S)-2-(5-(4’-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir Impurity B involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include sodium perchlorate, 1-octanesulfonic acid sodium salt, and acetonitrile .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Daclatasvir Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and acetonitrile. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Daclatasvir Impurity B is used in various scientific research applications, including:
Analytical Method Development: Used as a reference standard for the development and validation of analytical methods.
Quality Control: Employed in quality control processes to ensure the purity and potency of Daclatasvir.
Pharmaceutical Research: Used in the study of drug stability, degradation pathways, and impurity profiling
Mechanism of Action
The mechanism of action of Daclatasvir Impurity B is not well-documented, as it is primarily used as a reference standard. it is structurally related to Daclatasvir, which inhibits the HCV nonstructural protein NS5A. This inhibition prevents RNA replication and virion assembly, thereby reducing viral load .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: The parent compound, used as an antiviral agent.
Daclatasvir Impurity A: Another impurity of Daclatasvir, used for similar analytical purposes.
Daclatasvir Impurity C: Yet another related impurity, also used in pharmaceutical research
Uniqueness
Daclatasvir Impurity B is unique due to its specific structure and the role it plays in the analytical and quality control processes of Daclatasvir production. Its presence and concentration can provide insights into the stability and degradation pathways of the parent drug .
Properties
Molecular Formula |
C35H41N7O4 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1 |
InChI Key |
JYVHPJBIMHHKQX-CHQNGUEUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC |
Origin of Product |
United States |
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